molecular formula C24H31NO11S B15008250 Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2,3,4,5-tetraacetoxypentanoylamino)-, ethyl ester

Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2,3,4,5-tetraacetoxypentanoylamino)-, ethyl ester

Cat. No.: B15008250
M. Wt: 541.6 g/mol
InChI Key: VBXTZRIJUOTCTN-UHFFFAOYSA-N
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Description

ETHYL 2-[2,3,4,5-TETRAKIS(ACETYLOXY)PENTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by its intricate molecular structure. It contains a benzothiophene core, which is a sulfur-containing heterocycle, and multiple acetyloxy groups attached to a pentanamido side chain.

Preparation Methods

The synthesis of ETHYL 2-[2,3,4,5-TETRAKIS(ACETYLOXY)PENTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves several steps. The starting materials typically include benzothiophene derivatives and acetyloxy-pentanamido compounds. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to streamline the production process .

Chemical Reactions Analysis

ETHYL 2-[2,3,4,5-TETRAKIS(ACETYLOXY)PENTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-[2,3,4,5-TETRAKIS(ACETYLOXY)PENTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[2,3,4,5-TETRAKIS(ACETYLOXY)PENTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The acetyloxy groups and the benzothiophene core play crucial roles in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[2,3,4,5-TETRAKIS(ACETYLOXY)PENTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other benzothiophene derivatives and acetyloxy-pentanamido compounds. These compounds share structural similarities but may differ in their specific functional groups or side chains. The uniqueness of ETHYL 2-[2,3,4,5-TETRAKIS(ACETYLOXY)PENTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of acetyloxy groups and the benzothiophene core, which confer distinct chemical and biological properties .

Similar compounds include:

Properties

Molecular Formula

C24H31NO11S

Molecular Weight

541.6 g/mol

IUPAC Name

ethyl 2-(2,3,4,5-tetraacetyloxypentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H31NO11S/c1-6-32-24(31)19-16-9-7-8-10-18(16)37-23(19)25-22(30)21(36-15(5)29)20(35-14(4)28)17(34-13(3)27)11-33-12(2)26/h17,20-21H,6-11H2,1-5H3,(H,25,30)

InChI Key

VBXTZRIJUOTCTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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